molecular formula C12H14F2N2O2 B567038 N-Cyclohexyl-2,3-difluoro-6-nitroaniline CAS No. 1273880-11-7

N-Cyclohexyl-2,3-difluoro-6-nitroaniline

Cat. No.: B567038
CAS No.: 1273880-11-7
M. Wt: 256.253
InChI Key: HINZQJXKAHLSIT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C12H14F2N2O2 It is characterized by the presence of a cyclohexyl group attached to an aniline ring, which is further substituted with two fluorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2,3-difluoro-6-nitroaniline typically involves the nitration of a precursor compound followed by the introduction of the cyclohexyl group. One common method includes the following steps:

    Nitration: The precursor aniline compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Fluorination: The nitrated compound is then subjected to fluorination using reagents such as hydrogen fluoride or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms.

    Cyclohexylation: Finally, the fluorinated nitroaniline is reacted with cyclohexylamine under suitable conditions to attach the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2,3-difluoro-6-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: N-Cyclohexyl-2,3-difluoro-6-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

N-Cyclohexyl-2,3-difluoro-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2,3-difluoro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms and cyclohexyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2,3-difluoro-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    N-Cyclohexyl-2,3-difluoro-4-nitroaniline: Similar structure but with the nitro group at a different position.

    N-Cyclohexyl-2,3-dichloro-6-nitroaniline: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

N-Cyclohexyl-2,3-difluoro-6-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINZQJXKAHLSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716858
Record name N-Cyclohexyl-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273880-11-7
Record name N-Cyclohexyl-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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